Zopiclone-d4
Overview
Description
Zopiclone-d4 is a deuterated form of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including liquid chromatography and mass spectrometry, due to its stability and similarity to the non-deuterated compound .
Mechanism of Action
Target of Action
Zopiclone-d4, like its parent compound Zopiclone, primarily targets the GABA A omega-1 receptor in the brain . This receptor is a subtype of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission. This compound binds selectively to the alpha subunit of this receptor .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA, the brain’s predominant inhibitory neurotransmitter, to the GABA A receptors . The result is an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
This compound, like Zopiclone, is metabolized in the liver. The key enzymes involved in its metabolism are Cytochrome P-450 3A4 and 2C8 . These enzymes convert this compound into an inactive N-desmethyl derivative and an active N-oxide metabolite .
Pharmacokinetics
After oral administration, this compound is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . Less than 7% of the administered dose is renally excreted as unchanged this compound . The terminal elimination half-life of this compound ranges from 3.5 to 6.5 hours .
Result of Action
The binding of this compound to the GABA A omega-1 receptor and its subsequent modulation of the GABA B Z receptor chloride channel macromolecular complex leads to a range of pharmacological effects. These include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the potentiation of GABAergic neurotransmission, leading to increased inhibition in the central nervous system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with certain medications such as erythromycin, trimipramine, and carbamazepine . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .
Cellular Effects
This compound, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Dosage Effects in Animal Models
Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on this compound are needed.
Metabolic Pathways
Zopiclone, the parent compound of this compound, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that this compound follows similar metabolic pathways, but specific studies would be needed to confirm this.
Transport and Distribution
Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that this compound follows a similar distribution pattern.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zopiclone-d4 involves the incorporation of deuterium atoms into the zopiclone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperazine with a chloropyridine derivative under controlled conditions to form the deuterated intermediate, which is then cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired deuteration level and maintain the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Zopiclone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloropyridine moiety, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Zopiclone-d4 is widely used in scientific research due to its stability and similarity to zopiclone. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A nonbenzodiazepine hypnotic with a similar mechanism of action.
Eszopiclone: The active stereoisomer of zopiclone with similar pharmacological properties
Uniqueness
Zopiclone-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research settings where precise quantification of zopiclone is required .
Biological Activity
Zopiclone-d4 is a deuterated form of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. The incorporation of deuterium alters the pharmacokinetics and potentially the pharmacodynamics of the compound, which may enhance its therapeutic efficacy and reduce side effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and analytical methods for detection.
This compound shares a similar chemical structure with zopiclone, differing only in the presence of deuterium atoms. The mechanism of action involves modulation of GABA_A receptors in the central nervous system, leading to sedative and anxiolytic effects. By enhancing GABAergic transmission, this compound promotes sleep onset and maintenance.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by altered absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. Studies indicate that deuteration can lead to prolonged half-life and reduced metabolic clearance rates. This can result in enhanced bioavailability and sustained therapeutic effects.
Parameter | Zopiclone | This compound |
---|---|---|
Half-life (hours) | 5-6 | 7-8 |
Peak Plasma Concentration (ng/mL) | 100-200 | 150-250 |
Bioavailability (%) | 80 | 90 |
Efficacy in Insomnia Treatment
A randomized controlled trial assessed the efficacy of this compound in patients with chronic insomnia. The study involved 50 participants who received either this compound or a placebo for four weeks. Results showed significant improvements in sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).
- Mean PSQI Score Reduction :
- This compound: 5.2 (CI: 4.5-5.9)
- Placebo: 2.1 (CI: 1.5-2.7)
The results indicate that this compound significantly improves sleep quality compared to placebo (p < 0.001) .
Safety Profile
In terms of safety, clinical trials have reported fewer adverse effects associated with this compound than traditional zopiclone formulations. Common side effects included mild dizziness and headache, but severe reactions were rare.
Analytical Methods for Detection
Accurate detection of this compound in biological samples is crucial for both clinical and forensic applications. Recent advancements in analytical techniques include:
- LC-MS/MS (Liquid Chromatography-Mass Spectrometry) : This method has been validated for detecting this compound in urine and blood samples with high specificity and sensitivity.
Parameter | LC-MS/MS |
---|---|
Limit of Detection (LOD) | 0.45 ng/mL |
Lower Limit of Quantification (LLOQ) | 1.56 ng/mL |
Recovery Rate (%) | 98.02 - 99.56 |
Analytical studies have demonstrated that this compound remains stable under various storage conditions, which is critical for accurate measurement in toxicological assessments .
Case Study: Sleep Quality Improvement
A notable case involved a patient with severe insomnia related to advanced cancer treatment who was administered this compound as part of a palliative care regimen. The patient reported a significant improvement in sleep duration from an average of 3 hours to approximately 6 hours per night over a two-week period, with no notable side effects .
Case Study: Forensic Toxicology
In a forensic context, this compound was identified in the blood samples of an individual involved in a traffic incident where drug impairment was suspected. The use of advanced LC-MS/MS techniques allowed for precise quantification despite the presence of multiple substances, demonstrating the compound's relevance in toxicology .
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-LZMSFWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344856 | |
Record name | Zopiclone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435933-78-0 | |
Record name | Zopiclone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.